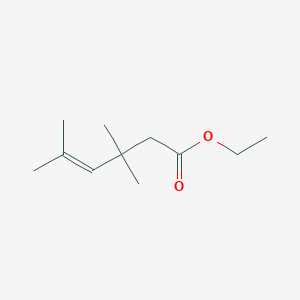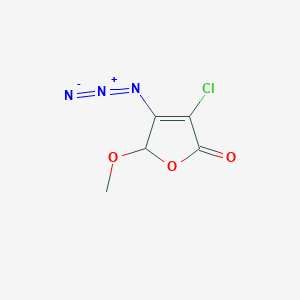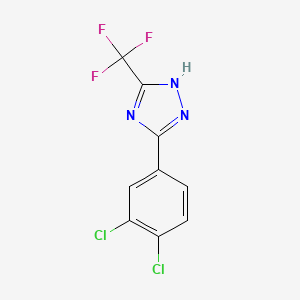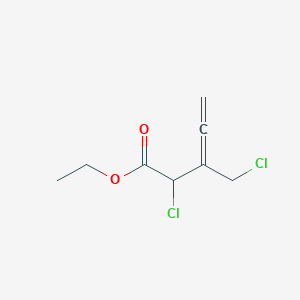
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate is an organic compound with a unique structure characterized by the presence of both chloro and chloromethyl groups attached to a penta-3,4-dienoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate typically involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) to introduce the chloro groups. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the chloro groups or to convert them into other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学的研究の応用
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate exerts its effects involves the interaction of its chloro and chloromethyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- Ethyl 2-chloro-3-(methyl)penta-3,4-dienoate
- Ethyl 2-bromo-3-(chloromethyl)penta-3,4-dienoate
- Ethyl 2-chloro-3-(chloromethyl)but-3-enoate
Uniqueness
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate is unique due to the specific positioning of its chloro and chloromethyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
59569-10-7 |
|---|---|
分子式 |
C8H10Cl2O2 |
分子量 |
209.07 g/mol |
InChI |
InChI=1S/C8H10Cl2O2/c1-3-6(5-9)7(10)8(11)12-4-2/h7H,1,4-5H2,2H3 |
InChIキー |
PZWAIAYBLFZQRR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=C=C)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



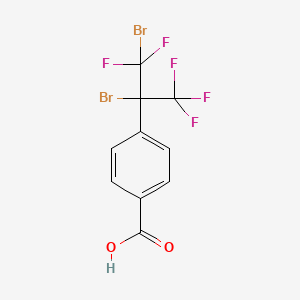
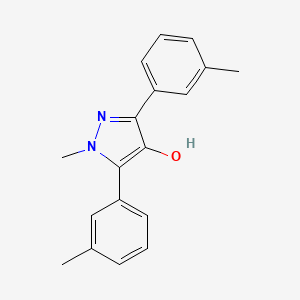
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)



